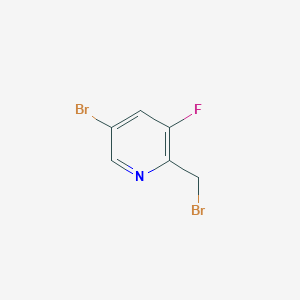

5-Bromo-2-(bromomethyl)-3-fluoropyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry Research

Significance of Halogenated Heterocycles in Synthetic Organic Chemistry

Halogenated heterocyclic compounds are organic molecules containing at least one halogen atom (fluorine, chlorine, bromine, or iodine) within a cyclic structure that includes a heteroatom, such as nitrogen. These compounds are of paramount importance in synthetic organic chemistry, primarily serving as versatile intermediates for the construction of more complex molecular architectures. smolecule.com The presence of halogen atoms provides reactive handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange reactions. This reactivity allows for the strategic introduction of diverse functional groups, making halogenated heterocycles indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Role of Pyridine Scaffolds in Advanced Chemical Systems

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. wikipedia.org Its presence is notable in numerous FDA-approved drugs, where it often plays a crucial role in binding to biological targets through interactions such as hydrogen bonding and π-stacking. chemicalbook.commanac-inc.co.jp The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also modulates its electronic properties, affecting its reactivity and interaction with other molecules. sigmaaldrich.com The versatility of the pyridine scaffold has led to its extensive use in the development of therapeutic agents targeting a wide range of diseases. biosynth.com

Unique Attributes of Fluorine and Bromine Substituents in Pyridine Rings

The introduction of fluorine and bromine atoms onto a pyridine ring imparts unique and often synergistic properties to the molecule.

Fluorine: The high electronegativity of fluorine can significantly alter the electronic distribution within the pyridine ring, influencing its reactivity in both electrophilic and nucleophilic substitution reactions. organic-chemistry.org Fluorine substitution can also enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the presence of fluorine can modulate the acidity or basicity of nearby functional groups and improve a compound's binding affinity to biological targets. google.com

Bromine: The bromine atom, being larger and more polarizable than fluorine, serves as an excellent leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification. ossila.com The reactivity of bromine on the pyridine ring can be influenced by the presence and position of other substituents.

The differential reactivity of fluorine and bromine on the same pyridine scaffold allows for selective and sequential chemical transformations, a highly desirable feature in multistep organic synthesis. ossila.com For instance, the fluorine atom at the 2-position of a pyridine ring is often susceptible to nucleophilic aromatic substitution, while a bromine atom at the 5-position is more amenable to palladium-catalyzed cross-coupling reactions. ossila.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4Br2FN |

|---|---|

Molecular Weight |

268.91 g/mol |

IUPAC Name |

5-bromo-2-(bromomethyl)-3-fluoropyridine |

InChI |

InChI=1S/C6H4Br2FN/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 |

InChI Key |

FFPIVPVFJCHOOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)CBr)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2 Bromomethyl 3 Fluoropyridine

Precursor-Based Synthesis Pathways to 5-Bromo-2-(bromomethyl)-3-fluoropyridine

Regioselective bromination is a key step in the synthesis of many halogenated pyridines. This process involves the selective addition of a bromine atom to a specific position on the fluoropyridine ring. The position of the fluorine atom and any other existing substituents on the ring directs the incoming bromine atom to a particular location, a phenomenon guided by the electronic properties of the pyridine (B92270) ring.

One common method for introducing a bromomethyl group onto a fluoropyridine core is through the radical bromination of a methyl-substituted precursor. smolecule.com A frequently used starting material for this process is 5-Bromo-3-fluoro-2-methylpyridine.

The reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is initiated by heat or UV light. The initiator helps to generate a bromine radical, which then abstracts a hydrogen atom from the methyl group, leading to the formation of a benzyl-type radical. This radical then reacts with another molecule of NBS to form the desired bromomethyl product and a succinimide (B58015) radical, which continues the chain reaction.

Reaction Conditions for Radical Bromination:

| Reagent | Role | Typical Conditions |

| N-bromosuccinimide (NBS) | Brominating agent | 1.0-1.2 equivalents |

| Benzoyl peroxide or AIBN | Radical initiator | Catalytic amount |

| Carbon tetrachloride (CCl₄) | Solvent | Anhydrous |

| Heat or UV light | Initiation | Reflux temperature or UV irradiation |

This method is highly effective for the selective bromination of the methyl group without affecting the aromatic ring, thus preserving the core structure of the 5-bromo-3-fluoropyridine.

Direct bromination is another important strategy for synthesizing brominated fluoropyridines. This method involves the direct electrophilic substitution of a hydrogen atom on the pyridine ring with a bromine atom. The regioselectivity of this reaction is influenced by the directing effects of the substituents already present on the ring. For instance, in a 3-fluoropyridine (B146971) ring, the fluorine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions.

Common brominating agents for this purpose include elemental bromine (Br₂) and N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the bromine. The choice of solvent can also play a crucial role in the outcome of the reaction.

Factors Influencing Direct Bromination:

| Factor | Effect on Reaction |

| Substituent Effects | Activating groups (e.g., amino, hydroxyl) increase reaction rate and direct bromination. Deactivating groups (e.g., nitro, cyano) decrease the rate. |

| Catalyst | Lewis acids like FeBr₃ or AlCl₃ polarize the Br-Br bond, making bromine a stronger electrophile. |

| Solvent | The polarity of the solvent can influence the reaction rate and selectivity. |

| Temperature | Higher temperatures can lead to faster reaction rates but may also result in the formation of multiple brominated products. |

For example, the bromination of 2-methoxy-5-fluoropyridine can be achieved using N-bromosuccinimide or liquid bromine at temperatures ranging from 20-90 °C. google.com

The introduction of a fluorine atom into a pyridine ring is a critical step in the synthesis of many fluorinated pyridines. Fluorine's unique properties, such as its high electronegativity and small size, can significantly alter the biological activity and physical properties of a molecule. There are several methods for introducing fluorine into a pyridine scaffold, each with its own advantages and limitations.

Halogen exchange (Halex) reactions are a widely used method for synthesizing fluorinated aromatic compounds. researchgate.net This process involves the replacement of a halogen atom, typically chlorine or bromine, with a fluorine atom. researchgate.net The reaction is a nucleophilic aromatic substitution (SNAr) where a fluoride (B91410) ion acts as the nucleophile.

The success of a Halex reaction depends on several factors, including the nature of the starting material, the choice of fluoride source, and the reaction conditions. The pyridine ring must be activated towards nucleophilic attack, usually by the presence of electron-withdrawing groups.

Common Reagents and Conditions for Halex Reactions:

| Fluoride Source | Catalyst/Solvent | Typical Temperature |

| Potassium Fluoride (KF) | Aprotic polar solvents (e.g., DMF, DMSO) | 100-250 °C |

| Cesium Fluoride (CsF) | Aprotic polar solvents | Often milder conditions than KF |

| Tetrabutylammonium (B224687) Fluoride (TBAF) | Anhydrous conditions, various solvents | Room temperature to moderate heat |

For instance, 2-fluoro-3-nitropyridine (B72422) and 2-fluoro-5-nitropyridine (B1295090) can be synthesized from their corresponding chloropyridines in yields exceeding 50% using potassium fluoride in dimethylformamide. researchgate.net More recent methods utilize anhydrous tetrabutylammonium fluoride, which allows for high-yielding fluorination of chloropyridines at room temperature. acs.org

Another approach to synthesizing fluoropyridines is through the fluorination of hydroxypyridines. This method involves the conversion of a hydroxyl group on the pyridine ring into a fluorine atom. This transformation can be achieved using various fluorinating agents.

One common method involves the reaction of a hydroxypyridine with a diazotization agent followed by treatment with a fluoride source, a variation of the Balz-Schiemann reaction. Alternatively, reagents like diethylaminosulfur trifluoride (DAST) can be used to directly replace the hydroxyl group with fluorine.

A specific example is the reaction of 3-fluoro-2-hydroxypyridine (B75413) with bromine to produce 5-bromo-3-fluoro-2-hydroxypyridine. google.com This intermediate can then be further reacted to replace the hydroxyl group, although not directly with fluorine in this patented example. The synthesis of 3-fluoropyridines has been achieved through various modern methods, including photoredox-mediated coupling reactions. researchgate.netsmolecule.com

Introduction of the Fluorine Substituent into Pyridine Scaffolds

C-H Fluorination Methodologies

Direct C-H fluorination represents a powerful and atom-economical strategy for introducing fluorine into heterocyclic systems. While methods for halogenating electron-rich aromatics are well-established, the electron-deficient nature of the pyridine ring presents significant challenges, often requiring harsh reaction conditions. nih.gov Nevertheless, progress has been made in the direct fluorination of pyridines.

One notable method involves the use of silver(II) fluoride (AgF₂), which has been shown to directly fluorinate pyridines, typically at the 2-position. nih.gov For 3-substituted pyridines, this can lead to a mixture of 2-fluoro isomers. nih.govacs.org The regioselectivity of these reactions is a critical consideration. For instance, studies on 3,5-disubstituted pyridines have been conducted to determine if fluorination occurs selectively. nih.govacs.org The development of a C–H bond fluorination sequence followed by nucleophilic aromatic substitution (SNAr) offers a pathway to complex molecules. nih.govacs.org Although SNAr reactions are common for chloropyridines, the reactivity of fluoropyridines is often faster, making them valuable intermediates. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is 320 times faster than that of 2-chloropyridine. nih.govacs.org

The direct C-H fluorination of a precursor like 5-bromo-3-substituted pyridine would need to overcome the electronic deactivation from the bromine atom and achieve high regioselectivity to be a viable route for synthesizing the target compound's core structure.

Introduction of the Bromomethyl Moiety

The introduction of the bromomethyl group at the 2-position is a key transformation in the synthesis of this compound. This is typically achieved by the bromination of a 2-methylpyridine (B31789) precursor.

Side-chain bromination of methyl-substituted aromatic and heteroaromatic compounds is a classic transformation, frequently employing N-Bromosuccinimide (NBS) as the brominating agent under radical initiation conditions (e.g., UV light or a radical initiator like AIBN). nih.govgoogle.com The reaction proceeds via a free-radical mechanism, selectively targeting the benzylic/allylic position over the aromatic ring.

For a precursor such as 5-bromo-3-fluoro-2-methylpyridine, a radical side-chain bromination would be the most direct approach to install the bromomethyl group. researchgate.net The choice of solvent is crucial; while carbon tetrachloride is traditional, solvents like acetonitrile (B52724) or cyclohexane (B81311) have been shown to be effective and can influence the reaction's outcome. google.commdma.ch In some cases, NBS in acetonitrile can promote nuclear bromination on activated rings, but for electron-deficient pyridines, side-chain bromination is expected to be the dominant pathway under radical conditions. mdma.ch Studies on the bromination of lutidine and picoline derivatives show that side-chain bromination competes with ring bromination, and protecting groups can be used to direct the reaction to the methyl group. researchgate.net

| Precursor Type | Brominating Agent | Conditions | Outcome | Reference |

| Tetrahydroquinolines | N-Bromosuccinimide (NBS) | Mild conditions | Oxidative bromination/dehydrogenation | nih.gov |

| 2-Amino-6-methylpyridine (phthalimido protected) | N-Bromosuccinimide (NBS) | Radical initiation | Good yield of side-chain bromination | researchgate.net |

| Mesitylene | N-Bromosuccinimide (NBS) | Cyclohexane | Significant increase in bis- and tris-brominated products vs. CCl₄ | google.com |

| Methoxybenzenes | N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN) | Exclusive and regiospecific nuclear bromination | mdma.ch |

Sequential functionalization provides a more controlled, albeit longer, route to complex molecules. This strategy involves building the molecule step-by-step, introducing functional groups in a specific order to manage reactivity and regioselectivity. A plausible sequential synthesis for this compound could start from a simpler, commercially available pyridine derivative.

For example, a synthesis could begin with a 2-chloro-3-nitropyridine (B167233) derivative. nih.gov The synthesis of 2-methyl-3-nitropyridines has been achieved through reaction with diethyl malonate followed by acidic hydrolysis and decarboxylation. nih.gov A subsequent step would involve the reduction of the nitro group to an amine, which can then be converted to a bromine via a Sandmeyer-type reaction. A patent describes a multi-step synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891) starting from 2-chloro-3-trifluoromethyl-5-nitropyridine, which involves malonic ester synthesis, reduction, and diazotization to introduce the bromine atom. google.com A similar strategic sequence could be envisioned for the 3-fluoro analogue, culminating in the previously discussed side-chain bromination of the 2-methyl group.

Catalytic Approaches in the Synthesis and Modification of this compound

Catalysis offers powerful tools for both the synthesis and subsequent functionalization of complex halopyridines. Transition metal, organocatalytic, and biocatalytic methods provide greener and more efficient alternatives to traditional stoichiometric reagents.

Palladium-catalyzed cross-coupling reactions are indispensable for C-C and C-N bond formation and are particularly useful for the late-stage functionalization of halogenated heterocycles. nih.gov The this compound molecule contains two C-Br bonds with potentially different reactivities, offering sites for selective modification. The C5-Br bond on the aromatic ring is an ideal handle for reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination. mdpi.comlibretexts.org

The Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been demonstrated to proceed in good yields, showcasing the utility of the 5-bromo position as a coupling site. mdpi.com Such reactions allow for the introduction of diverse aryl or alkyl groups at this position, creating a library of analogues from a common intermediate. mdpi.com The general mechanism for these reactions involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organometallic reagent (e.g., a boronic acid), and reductive elimination to form the product and regenerate the catalyst. libretexts.orgnih.gov The development of palladium precatalysts has simplified reaction setups and improved efficiency. nih.gov

| Reaction Type | Catalyst | Key Features | Application | Reference |

| Suzuki Coupling | Pd(PPh₃)₄ | Couples aryl halides with arylboronic acids. | Synthesis of biaryl pyridine derivatives. | mdpi.com |

| Heck Reaction | Palladium Catalyst | Couples aryl halides with alkenes. | Formation of C-C bonds to produce styrenes, etc. | libretexts.org |

| C-N Coupling | Palladium Precatalysts | Forms C-N bonds between aryl halides and amines. | Synthesis of anilines and derivatives. | nih.gov |

| C-F Bond Cleavage | Pd(0)/PR₃ | Cross-coupling of perfluoroarenes. | Synthesis of trifluorostyrene (B1584497) derivatives. | mdpi.com |

In the quest for more sustainable and selective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis.

Organocatalysis utilizes small organic molecules to catalyze reactions. Photochemical organocatalytic functionalization of pyridines via pyridinyl radicals has been developed, offering distinct regioselectivity compared to classical Minisci reactions. nih.gov Dithiophosphoric acid, for example, can act as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor in a single catalytic cycle. nih.gov Furthermore, chiral Brønsted acids have been used for the enantioselective reduction of pyridines, highlighting the potential of organocatalysis in creating chiral pyridine-containing structures. nih.gov

Biocatalysis employs enzymes to perform chemical transformations with high selectivity under mild conditions. mdpi.com Flavin-dependent halogenases are particularly relevant as they can regioselectively install halogen atoms onto aromatic compounds using benign inorganic halides. rsc.org These enzymes offer a green alternative to traditional halogenation methods that often lack regiocontrol and use hazardous reagents. rsc.org While the direct application to produce this compound is not yet established, the principles of enzymatic halogenation could be applied to precursors. mdpi.comresearchgate.net Engineering these enzymes through structure-guided mutagenesis can alter their regioselectivity and expand their substrate scope to non-native substrates, opening future possibilities for the synthesis of complex halopyridines. rsc.org

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The synthesis of this compound, a crucial intermediate in the development of pharmaceuticals and agrochemicals, relies on the benzylic bromination of its precursor, 5-bromo-2-methyl-3-fluoropyridine. The efficiency and selectivity of this radical halogenation step are highly dependent on the careful optimization of reaction parameters. Key areas of focus for enhancing the yield and purity of the final product include the strategic selection of solvents, precise temperature control, and the screening of various ligands and additives that can influence the radical chain reaction.

Solvent Effects and Temperature Control

The choice of solvent is critical in radical bromination reactions as it can influence the solubility of reactants, the stability of radical intermediates, and the reaction pathway. For the benzylic bromination of activated pyridines, a range of non-polar and polar aprotic solvents are typically employed to minimize side reactions, such as electrophilic aromatic substitution on the pyridine ring.

Commonly used solvents for such transformations include halogenated hydrocarbons like carbon tetrachloride (CCl₄) and dichloromethane (B109758) (CH₂Cl₂), as well as acetonitrile (CH₃CN) and ethyl acetate (B1210297). The selection of the solvent is often dictated by the specific brominating agent used, for instance, N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.comnih.gov In the synthesis of related bromo-pyridines, solvents like chlorobenzene (B131634) and cyclohexane have also been utilized. google.com The polarity of the solvent can impact the initiation of the radical reaction and the subsequent propagation steps. For instance, in the bromination of 2-bromo-5-aminopyridine, carbon tetrachloride was used as the solvent. guidechem.com

Temperature control is another vital factor in maximizing the yield of the desired monobrominated product while suppressing the formation of dibrominated and other byproducts. Benzylic brominations are often initiated by thermal or photochemical means. Thermal initiation typically requires elevated temperatures to decompose the radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. google.com However, excessively high temperatures can lead to undesired side reactions and decomposition of the product. A study on the synthesis of 2-methyl-3-bromopyridine highlights a reaction temperature of -10°C to 0°C for a bromination step. google.com For the synthesis of 2-bromo-5-fluoropyridine, the bromination of 5-aminopyridine was carried out at 50°C. guidechem.com This indicates that the optimal temperature can vary significantly depending on the substrate and reagents. Photochemical initiation, using UV light, can often be performed at lower temperatures, which can improve the selectivity of the reaction. researchgate.netgla.ac.uk

Interactive Data Table: Solvent and Temperature Effects on Benzylic Bromination of Pyridine Derivatives.

| Solvent | Brominating Agent | Initiator | Temperature (°C) | Observations |

| Carbon Tetrachloride | NBS | AIBN | 50 | Commonly used for radical brominations, good solubility for reactants. guidechem.com |

| Dichloromethane | NBS | Photo-initiated | Room Temperature | Higher selectivity and yield compared to thermal initiation in some cases. gla.ac.uk |

| Acetonitrile | Copper Bromide/tert-butyl nitrite | - | Room Temperature | Used in Sandmeyer-type bromination of a pyridine derivative. google.com |

| Chlorobenzene | DBDMH | Benzoyl Peroxide | 80-100 | Higher boiling point allows for higher reaction temperatures if required. google.com |

| Ethyl Acetate | DBDMH | AIBN | 70-80 | A greener solvent alternative to halogenated hydrocarbons. google.com |

| Cyclohexane | NBS | UV Light | Room Temperature | Non-polar solvent, can be effective for photochemical reactions. google.com |

Ligand and Additive Screening

In the context of radical benzylic bromination, the term "ligand" is not used in the traditional sense of coordination to a metal center, as these reactions are typically not metal-catalyzed. However, various additives can significantly influence the reaction's efficiency and selectivity.

Radical initiators are a key class of additives. The choice of initiator and its concentration are critical for controlling the rate of the radical chain reaction. Common initiators include AIBN and benzoyl peroxide, which decompose at different rates depending on the temperature. google.com The amount of initiator is typically kept low (catalytic amounts) to maintain a controlled reaction rate and prevent explosive decomposition. google.com

Lewis acids have also been shown to catalyze benzylic bromination reactions under mild conditions. nih.gov For example, zirconium(IV) chloride has been demonstrated to be a highly effective catalyst for the benzylic bromination of toluene (B28343) derivatives using DBDMH as the brominating agent. nih.gov This catalytic system is believed to proceed via a radical generation pathway. nih.gov The screening of different Lewis acids could potentially lead to improved reaction conditions for the synthesis of this compound.

The addition of a non-nucleophilic base, such as 2,4,6-trimethylpyridine (B116444) (sym-collidine), can be beneficial in suppressing the formation of byproducts. nih.gov In radical alkylation of pyridines, the release of protons during the rearomatization step can lead to the activation of the pyridine product towards further substitution. nih.gov A base can neutralize these acidic byproducts and prevent undesired secondary reactions.

Interactive Data Table: Effect of Additives on Benzylic Bromination.

| Additive Type | Example | Function | Potential Benefit in Synthesis |

| Radical Initiator | AIBN, Benzoyl Peroxide | Initiates the radical chain reaction. google.com | Control over reaction initiation and rate. |

| Lewis Acid | Zirconium(IV) Chloride | Catalyzes the generation of bromine radicals. nih.gov | Milder reaction conditions and potentially higher selectivity. |

| Base | 2,4,6-trimethylpyridine | Neutralizes acidic byproducts. nih.gov | Suppression of side reactions and bis-alkylation. |

Emerging Synthetic Techniques for Analogues and Related Compounds

The synthesis of halogenated pyridines is continually evolving, with a focus on developing more efficient, safer, and environmentally friendly methods. Emerging techniques such as flow chemistry and the application of green chemistry principles are poised to revolutionize the production of compounds like this compound and its analogues.

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch processing for the synthesis of halogenated pyridines. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous reagents, and the potential for straightforward scalability. uc.ptmdpi.com

For the benzylic bromination step in the synthesis of this compound, a flow chemistry setup could be particularly advantageous. Photochemical brominations can be efficiently carried out in microreactors equipped with LEDs, allowing for uniform irradiation and rapid reaction times. researchgate.net The in situ generation of bromine from safer precursors, such as a NaBrO₃/HBr system, can also be integrated into a flow process, minimizing the handling of elemental bromine. researchgate.net The ability to precisely control the temperature in a flow reactor is crucial for maximizing the selectivity of the monobromination and preventing the formation of the dibrominated byproduct.

Automated synthesis platforms, often integrated with flow chemistry systems, can accelerate the discovery and optimization of reaction conditions for the synthesis of pyridine analogues. High-throughput experimentation allows for the rapid screening of a wide range of solvents, initiators, and temperatures to identify the optimal conditions for yield and purity. acs.org This approach is particularly valuable for the synthesis of libraries of functionalized pyridines for drug discovery and agrochemical research.

Green Chemistry Principles in Halopyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of halogenated pyridines to reduce the environmental impact of chemical manufacturing. rasayanjournal.co.inmdpi.com Key areas of focus include the use of safer solvents, the development of catalytic methods, and the improvement of atom economy.

In the context of synthesizing this compound, several green chemistry principles can be applied:

Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as ethyl acetate or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a primary goal. google.comresearchgate.net Water has also been explored as a solvent for free-radical brominations, offering a significantly improved environmental profile. acs.org

Catalysis: The use of catalytic methods, such as the Lewis acid-catalyzed bromination, reduces the need for stoichiometric reagents and minimizes waste. nih.gov The development of recyclable catalysts is another important aspect of green catalysis. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov This involves minimizing the use of protecting groups and choosing reactions with high atom economy.

Energy Efficiency: Employing photochemical reactions at ambient temperature instead of thermally initiated reactions at elevated temperatures can significantly reduce energy consumption. researchgate.netgla.ac.uk Microwave-assisted synthesis is another technique that can lead to shorter reaction times and reduced energy usage. rasayanjournal.co.inmdpi.com

By embracing these emerging techniques, the synthesis of this compound and its analogues can be made more efficient, safer, and sustainable.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Bromo 2 Bromomethyl 3 Fluoropyridine

Reactions Involving the Bromine Substituent at C-5 of the Pyridine (B92270) Ring

The bromine atom at the C-5 position of the pyridine ring is a key site for modifications through various synthetic methodologies. Its reactivity is influenced by the electronic properties of the fluorinated pyridine ring.

The bromine atom at the C-5 position of the pyridine scaffold is susceptible to displacement by a range of nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. vulcanchem.com This reactivity is a common feature for halogenated pyridines, particularly when the ring is rendered electron-deficient by the presence of other electron-withdrawing groups. evitachem.com

Research on analogous compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has demonstrated the feasibility of selective substitution at the C-5 position. For instance, catalytic amination conditions using a palladium catalyst (Pd2dba3) with a Xantphos ligand can lead to the exclusive substitution of the bromide with both secondary amines and primary anilines. nih.gov In the absence of a palladium catalyst, a reversal of chemoselectivity can be observed, with substitution occurring at the 2-chloro position. nih.gov This highlights the ability to direct nucleophilic attack to the C-5 bromine under specific catalytic conditions. The general susceptibility of the C-5 bromine to be displaced by nucleophiles like amines and alkoxides enables the introduction of diverse pharmacophores into the pyridine structure. vulcanchem.com

| Nucleophile | Reagents/Conditions | Product Type | Reference |

| Secondary Amines | Pd2dba3, Xantphos, base | 5-Amino-2-chloro-3-fluoropyridine derivative | nih.gov |

| Primary Anilines | Pd2dba3, Xantphos, base | 5-Anilino-2-chloro-3-fluoropyridine derivative | nih.gov |

| Alkoxides | General SNAr conditions | 5-Alkoxy-2-(bromomethyl)-3-fluoropyridine derivative | vulcanchem.com |

The C-5 bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction provides a practical method for creating biaryl structures by coupling the bromopyridine with aryl boronic acids. vulcanchem.commdpi.com The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups and often proceeds with good yields. mdpi.comtcichemicals.com In systems analogous to 5-Bromo-2-(bromomethyl)-3-fluoropyridine, such as N-[5-bromo-2-methylpyridine-3-yl]acetamide, the bromine at C-5 reacts efficiently with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh3)4 and a base. mdpi.com This suggests that this compound would readily undergo Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents at the C-5 position. The choice of bulky phosphine ligands is often key to suppressing side reactions like debromination and enhancing the efficiency of the oxidative addition step. evitachem.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. researchgate.netwikipedia.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt under mild, basic conditions. wikipedia.orglibretexts.org Research on the closely related 5- and 6-bromo-3-fluoro-2-cyanopyridines has shown that they undergo Sonogashira cross-coupling with a wide array of terminal alkynes. researchgate.netsoton.ac.uk The reactions proceed efficiently at room temperature and are compatible with various functional groups, including free alcohols and amines. researchgate.netsoton.ac.uk This provides a direct precedent for the successful application of Sonogashira coupling to the C-5 bromine of this compound.

Table 3.1.2: Examples of Sonogashira Coupling with 6-Bromo-3-fluoro-2-cyanopyridine soton.ac.uk

| Alkyne Partner | Catalyst System | Product Yield |

| Phenylacetylene | Pd(PPh3)4, CuI, Et3N | 93% |

| 1-Pentyne | Pd(PPh3)4, CuI, Et3N | 85% |

| 3,3-Dimethyl-1-butyne | Pd(PPh3)4, CuI, Et3N | 90% |

| 1-Ethynyl-4-nitrobenzene | Pd(PPh3)4, CuI, Et3N | 90% |

Negishi Coupling: The Negishi coupling reaction involves the use of an organozinc reagent to couple with the aryl halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This method is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Halogenated pyridines are effective substrates in Negishi couplings. orgsyn.org The reaction is known for its high functional group tolerance and often results in high chemical yields. wikipedia.org It is a powerful tool for preparing complex molecules, including unsymmetrical bipyridines from bromopyridine precursors. wikipedia.orgorgsyn.org Given the general utility of Negishi coupling for halopyridines, it is expected to be a viable method for functionalizing the C-5 position of this compound with various alkyl, aryl, and vinyl groups.

Reductive debromination is a synthetic transformation that replaces a bromine atom with a hydrogen atom. While specific studies on the reductive debromination of this compound are not detailed in the provided search results, general methods for the debromination of aryl bromides are well-established. These methods often involve catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or treatment with reducing agents. For example, the debromination of certain brominated naphthalenes can be achieved using bromine acceptors in the presence of Lewis acids. google.com Another approach involves reduction with agents like sodium borohydride in the presence of palladium. google.com Such methods could potentially be applied to selectively remove the bromine atom at the C-5 position, yielding 2-(bromomethyl)-3-fluoropyridine, thereby providing a route to a different set of derivatives.

Reactivity of the Bromomethyl Group at C-2

The bromomethyl group at the C-2 position is a highly reactive site, primarily due to its nature as a benzylic-type halide. The pyridine ring, being electron-deficient, enhances the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic attack.

The bromine atom of the bromomethyl group is an excellent leaving group and can be readily displaced by a variety of nucleophiles. These reactions typically follow a bimolecular nucleophilic substitution (SN2) pathway. evitachem.com

Studies on analogous compounds like 2-(dibromomethyl)pyridine and 2-bromo-6-chloromethylpyridine confirm this reactivity pattern. The bromine atoms in these compounds can be replaced by nucleophiles such as amines and alcohols. evitachem.commdpi.com This allows for the tethering of various functional moieties to the pyridine ring via the C-2 methyl position. For this compound, this reactivity enables the synthesis of a wide array of derivatives.

Amines: Reaction with primary or secondary amines would yield the corresponding 2-(aminomethyl)pyridine derivatives. This is a common strategy for introducing amine-containing side chains, which are prevalent in biologically active molecules.

Thiols: Thiolates are potent nucleophiles that would react readily to form 2-(thiomethyl)pyridine derivatives, providing access to sulfur-containing analogues.

Alkoxides: Alkoxides, such as sodium methoxide or ethoxide, would react to produce 2-(alkoxymethyl)pyridine ethers.

These substitution reactions are foundational for linking the pyridine core to other molecular fragments or solid supports. mdpi.com

Table 3.2.1: Potential Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Structure |

| Amine | R2NH | 5-Bromo-3-fluoro-2-((R2N)methyl)pyridine |

| Thiol | RSH | 5-Bromo-3-fluoro-2-((RS)methyl)pyridine |

| Alkoxide | RONa | 5-Bromo-3-fluoro-2-((RO)methyl)pyridine |

Under certain conditions, typically in the presence of a strong, non-nucleophilic base, 2-(bromomethyl)pyridine (B1332372) derivatives can undergo elimination reactions. evitachem.com The abstraction of a proton from the carbon adjacent to the ring (if a suitable substituent is present) or from the bromomethyl group itself can lead to the formation of reactive intermediates. While direct elimination to an exocyclic double bond is one possibility, the bromomethyl group can also serve as a precursor for more complex ring functionalizations. For instance, intramolecular reactions, where a nucleophilic group elsewhere on the molecule displaces the bromide, can lead to the formation of fused heterocyclic systems. This reactivity provides a pathway to expand the structural complexity of the pyridine scaffold beyond simple substitution.

Radical Reactions Involving the Bromomethyl Moiety

The bromomethyl group at the 2-position of the pyridine ring is a primary site for radical reactions. Free radical bromination of methyl-substituted pyridines (picolines) using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) is a common method to introduce a bromomethyl group. daneshyari.comsci-hub.se The mechanism of these reactions proceeds through a classic radical chain reaction involving initiation, propagation, and termination steps. libretexts.orgyoutube.com

Initiation: The reaction is initiated by the homolytic cleavage of the initiator to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical.

Propagation: A bromine radical abstracts a benzylic hydrogen from the methyl group of a methylpyridine, forming a resonance-stabilized pyridylmethyl radical. This radical then reacts with a molecule of NBS to yield the bromomethylpyridine and a succinimidyl radical, which continues the chain. daneshyari.com

The regioselectivity of radical bromination in unsymmetrical dimethylpyridines indicates that the nitrogen atom in the pyridine ring has a deactivating inductive effect on the adjacent methyl groups. daneshyari.com Bromination tends to occur at the methyl group furthest from the nitrogen atom. daneshyari.com In the case of this compound, the precursor would likely be 5-bromo-3-fluoro-2-methylpyridine. The presence of the electron-withdrawing fluorine and bromine substituents on the ring would further influence the stability of the pyridylmethyl radical intermediate.

The stability of the radical intermediate is a key factor in determining the reaction's feasibility and selectivity. The pyridylmethyl radical is stabilized by resonance, delocalizing the unpaired electron over the pyridine ring. The presence of the electronegative fluorine atom at the 3-position is expected to have a significant electronic influence on the stability of this radical intermediate.

Atom transfer radical addition (ATRA) reactions represent another important class of radical processes involving bromomethyl moieties. nih.govresearcher.lifersc.orgmdpi.com These reactions typically involve the addition of an alkyl radical, generated from the homolytic cleavage of the carbon-bromine bond, across a double or triple bond. While specific studies on this compound in ATRA reactions are not prevalent, the principles of such reactions suggest its potential to participate in the formation of new carbon-carbon bonds.

Influence of the Fluorine Substituent at C-3 on Pyridine Reactivity

The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring towards electrophilic aromatic substitution. The deactivation is a result of the fluorine atom pulling electron density away from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. This deactivating effect is a general feature of halogenated pyridines.

Conversely, the electron-withdrawing nature of the fluorine atom activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). nih.govrsc.orgnih.govresearchgate.net The fluorine atom helps to stabilize the negatively charged Meisenheimer intermediate formed during the attack of a nucleophile. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions on electron-deficient aromatic systems, and reactions of fluoropyridines are often faster than those of their chloro- or bromo- counterparts. nih.govacs.org

In the context of this compound, the fluorine at C-3, along with the bromine at C-5 and the nitrogen atom, contributes to the electron-deficient nature of the pyridine ring, making it susceptible to nucleophilic attack.

Stereoelectronic effects are orbital interactions that dictate the preferred geometry of molecules and transition states, thereby influencing reactivity. wikipedia.orgnih.govyoutube.comresearchgate.net In fluorinated pyridines, the orientation of the C-F bond can influence the accessibility of adjacent orbitals and the trajectory of attacking reagents.

For instance, in nucleophilic aromatic substitution, the approach of the nucleophile is influenced by the electrostatic potential map of the molecule, which is significantly shaped by the presence of the fluorine atom. The lone pairs of the fluorine atom can also participate in hyperconjugative interactions with the π-system of the pyridine ring, subtly altering its electronic properties and reactivity.

While detailed stereoelectronic studies on this compound are not extensively documented, it is understood that the interplay of orbital overlaps and electrostatic interactions governed by the fluorine substituent will play a role in directing the course of its reactions. For example, the gauche effect, a well-known stereoelectronic phenomenon, could influence the conformational preferences of the bromomethyl group relative to the fluorine atom, which in turn could affect its reactivity. wikipedia.org

Multifunctional Reactivity and Chemoselectivity Studies of this compound

The presence of three distinct reactive sites in this compound makes it a versatile building block, but also presents a challenge in achieving selective functionalization. Chemoselectivity studies are therefore crucial to harness its synthetic potential.

The differential reactivity of the C-Br bond at the 5-position and the C-F bond at the 3-position allows for selective functionalization under different reaction conditions. A notable example is the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, a closely related analogue. nih.gov In this study, palladium-catalyzed amination conditions exclusively led to the substitution of the bromide at the 5-position. nih.gov This selectivity is attributed to the mechanism of the palladium-catalyzed cross-coupling reaction, which favors the more reactive C-Br bond for oxidative addition to the palladium(0) catalyst.

Conversely, under neat conditions without a palladium catalyst, nucleophilic substitution occurred preferentially at the 2-chloro position. nih.gov Furthermore, under SNAr conditions, selective substitution of the 3-fluoro group was achieved. nih.gov These findings highlight the possibility of selectively functionalizing the different halogen positions in this compound by careful choice of reaction conditions.

The C-Br bond at the 5-position is generally more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, compared to the C-F bond. mdpi.comrsc.org This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents at this position while leaving the fluorine atom intact for subsequent transformations.

Given the multiple reactive sites, competitive reaction pathways are a key consideration in the chemistry of this compound. For instance, a nucleophile could potentially react at the bromomethyl group (SN2 reaction), at the C-3 position (SNAr), or at the C-5 position (SNAr).

The outcome of the reaction will depend on several factors, including the nature of the nucleophile (hard vs. soft), the reaction conditions (temperature, solvent, catalyst), and the inherent reactivity of each site. The bromomethyl group is a soft electrophilic center and is expected to react readily with soft nucleophiles via an SN2 mechanism. The C-3 and C-5 positions, being part of an electron-deficient aromatic ring, are harder electrophilic centers and will be more susceptible to attack by hard nucleophiles under SNAr conditions.

The fluorine at C-3 makes this position particularly activated for SNAr. However, the bromine at C-5 can also be displaced under certain nucleophilic aromatic substitution conditions, although it is generally a less favorable leaving group than fluorine in such reactions on electron-poor pyridines.

By carefully controlling the reaction parameters, it is possible to direct the reaction towards a specific pathway. For example, using a soft, non-basic nucleophile at low temperatures would likely favor SN2 substitution at the bromomethyl group. In contrast, a strong, hard nucleophile at elevated temperatures would likely promote SNAr at the C-3 position.

Proposed Reaction Mechanisms and Intermediates

The chemical reactivity of this compound is characterized by the presence of three distinct reactive sites: the bromine atom on the pyridine ring at position C5, the highly labile bromine atom in the bromomethyl substituent at C2, and the fluorine atom at C3. This trifunctional nature allows for a range of chemical transformations, the pathways of which are dictated by the specific reagents and conditions employed. The proposed mechanisms for reactions at these sites are detailed below, based on established principles of organic chemistry and reactivity patterns observed in analogous halogenated pyridine derivatives.

Nucleophilic Substitution on the Bromomethyl Group

The bromomethyl group (-CH₂Br) at the C2 position is analogous to a benzylic bromide, making it an excellent electrophilic site for nucleophilic substitution reactions. This is often the most reactive site on the molecule under mild, non-catalytic conditions.

The reaction is proposed to proceed predominantly via an S_N2 (bimolecular nucleophilic substitution) mechanism. In this pathway, a nucleophile (Nu⁻) directly attacks the electrophilic carbon atom of the bromomethyl group, leading to the simultaneous displacement of the bromide leaving group. This occurs in a single, concerted step through a trigonal bipyramidal transition state.

An alternative, though less likely, pathway is an S_N1 (unimolecular nucleophilic substitution) mechanism. This would involve the initial, rate-determining departure of the bromide ion to form a resonance-stabilized pyridyl-2-methyl carbocation intermediate. This cation would then be rapidly captured by a nucleophile. This mechanism might be favored with weak nucleophiles in polar, protic solvents that can stabilize the carbocation intermediate.

| Reaction Type | Reactive Site | Proposed Mechanism | Key Intermediate / Transition State | Expected Product |

| Nucleophilic Substitution | 2-(Bromomethyl) group | S_N2 | Trigonal bipyramidal transition state | 2-(Nucleophilomethyl) derivative |

| Nucleophilic Substitution | 2-(Bromomethyl) group | S_N1 | Resonance-stabilized carbocation | 2-(Nucleophilomethyl) derivative |

Nucleophilic Aromatic Substitution (S_NAr)

The fluorine atom at the C3 position is activated towards nucleophilic aromatic substitution (S_NAr) due to the electron-withdrawing effect of the pyridine ring nitrogen and the halogen substituents. While fluorine is a poor leaving group in S_N1/S_N2 reactions, it is an excellent leaving group in S_NAr reactions because of its high electronegativity, which stabilizes the crucial intermediate.

The proposed mechanism is a two-step addition-elimination process:

Addition Step : A strong nucleophile attacks the electron-deficient C3 carbon, which bears the fluorine atom. This breaks the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .

Elimination Step : The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this context, yielding the substituted product.

The stability of the Meisenheimer intermediate is key to this reaction pathway. The negative charge is delocalized across the pyridine ring and onto the electron-withdrawing substituents.

Palladium-Catalyzed Cross-Coupling

The bromine atom at the C5 position of the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. nobelprize.orgmdpi.com These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

The generally accepted mechanism for these transformations involves a catalytic cycle with palladium. Using the Suzuki coupling as a representative example, the proposed mechanism is as follows:

Oxidative Addition : A low-valent Palladium(0) complex, typically generated in situ, inserts into the carbon-bromine bond at the C5 position. This oxidative addition step forms a new organopalladium(II) intermediate. nobelprize.org

Transmetalation : The organopalladium(II) complex reacts with an organoboron reagent (in the case of Suzuki coupling) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. nobelprize.orgyoutube.com

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final carbon-carbon bond of the product. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Each step involves distinct palladium intermediates with different oxidation states and coordination environments. The chemoselectivity for this reaction is high, as the C-Br bond is significantly more reactive than the C-F or C-H bonds under these catalytic conditions. nih.gov

| Reaction Type | Reactive Site | Proposed Mechanism | Key Intermediates | Catalyst |

| Nucleophilic Aromatic Substitution | C3-Fluorine | S_NAr (Addition-Elimination) | Meisenheimer complex | Base |

| Suzuki Cross-Coupling | C5-Bromine | Catalytic Cycle | Pd(II) oxidative addition complex, Diorganopalladium(II) complex | Pd(0) complex |

Strategic Applications of 5 Bromo 2 Bromomethyl 3 Fluoropyridine in Organic Synthesis

As a Versatile Building Block for Complex Pyridine (B92270) Scaffolds

The unique arrangement of reactive sites on 5-Bromo-2-(bromomethyl)-3-fluoropyridine allows chemists to employ it as a foundational scaffold for building intricate pyridine-based molecules. The orthogonal reactivity of the bromomethyl group (prone to nucleophilic substitution), the 5-bromo position (ideal for metal-catalyzed cross-coupling), and the 3-fluoro substituent provides a platform for controlled, stepwise diversification.

The 2-(bromomethyl)pyridine (B1332372) motif is a classic precursor for the synthesis of N-fused heterocyclic systems through intramolecular cyclization reactions. rsc.orgnih.govbeilstein-journals.org In the case of this compound, the bromomethyl group serves as a potent electrophile. After initial functionalization at the 5-position using the aryl bromide, a nucleophilic group can be introduced that subsequently participates in an intramolecular ring-closing reaction with the bromomethyl handle.

Methodologies such as Brønsted acid-catalyzed intramolecular aldol-like condensations or free-radical cyclizations are well-established for alkylpyridines. rsc.orgnih.gov For instance, a nucleophile introduced at a neighboring position can attack the electrophilic carbon of the bromomethyl group to forge a new carbocyclic or heterocyclic ring fused to the pyridine core. The reaction pathway can be controlled to produce a variety of fused systems, such as indolizidine or quinolizidine (B1214090) derivatives, which are common cores in natural products and pharmacologically active compounds. The process often involves the formation of a pyridinium (B92312) salt intermediate, which then undergoes cyclization. nih.gov

| Cyclization Strategy | Reactant Partner | Resulting Fused System (Example) |

| Intramolecular Nucleophilic Substitution | A tethered amine or thiol | Pyrido-fused thiazine (B8601807) or diazepine |

| Radical Cyclization | An adjacent aryl or vinyl group | Dihydropyridoisoquinoline |

| Aldol-type Condensation | A tethered ketone or aldehyde | Fused bicyclic pyridinol |

The distinct chemical reactivity of the two bromine atoms in this compound is central to its utility in creating polyfunctionalized derivatives. The benzylic C-Br bond is significantly more susceptible to nucleophilic substitution (SN2) reactions than the aromatic C-Br bond. This allows for the selective introduction of a wide range of nucleophiles—such as amines, alcohols, thiols, and carbanions—at the 2-methyl position without affecting the 5-bromo site.

Following the selective functionalization of the bromomethyl group, the remaining aryl bromide at the 5-position can be modified using transition-metal-catalyzed cross-coupling reactions. mdpi.com Techniques like the Suzuki-Miyaura, Heck, or Sonogashira couplings enable the formation of new carbon-carbon or carbon-heteroatom bonds, introducing aryl, vinyl, or alkynyl groups. This stepwise approach provides a reliable pathway to highly decorated pyridine rings with precise control over the substitution pattern.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for rapidly generating analogues of a lead compound without resorting to de novo synthesis. nih.govresearchgate.netnih.gov this compound can be used as a versatile building block for LSF. The pyridine core itself is a common motif in bioactive molecules, and methods for its late-stage halogenation and subsequent derivatization are of high interest. nih.govnih.govresearchgate.net

This building block can be incorporated into a larger molecular framework, and its reactive handles can then be modified in the final steps of a synthetic sequence. For example, the aryl bromide allows for the introduction of diverse substituents via cross-coupling, enabling rapid exploration of the structure-activity relationship (SAR) around that region of the molecule. nih.gov The development of phosphine-based reagents and photoredox catalysis has expanded the toolbox for modifying pyridine rings, even at traditionally less reactive positions. researchgate.netcharnwooddiscovery.com

Role in the Development of Novel Reagents and Ligands

Pyridine-based structures are fundamental components of ligands used in coordination chemistry and catalysis. alfachemic.com The substitution pattern on the pyridine ring is crucial for tuning the steric and electronic properties of the resulting metal complexes. acs.org this compound is an excellent starting material for synthesizing specialized ligands.

For example, reaction of the bromomethyl group with primary amines can yield secondary amines, which can then be used to build more complex ligand architectures like pincer-type (tridentate) or bidentate ligands. nih.gov The pyridine nitrogen provides one coordination site, while the custom functionalities installed at the 2- and 5-positions can provide additional donor atoms. Pyridine-bis(imine) (PDI) ligands, for instance, are known to form highly active iron catalysts for olefin polymerization. acs.orgnih.gov By starting with a functionalized scaffold like this compound, chemists can design ligands with precisely controlled electronic environments due to the influence of the fluoro and bromo substituents, potentially leading to catalysts with enhanced activity, selectivity, or stability. acs.orgnih.gov

Contributions to Methodological Advancements in Organic Synthesis

The presence of multiple, orthogonally reactive functional groups on a single, readily available scaffold makes this compound an ideal substrate for developing and showcasing new synthetic methodologies. The differential reactivity of the benzylic bromide versus the aryl bromide allows for the demonstration of selective reaction conditions.

For example, a new catalytic system for Suzuki coupling could be tested for its selectivity for the C(sp²)-Br bond in the presence of the C(sp³)-Br bond. Conversely, novel nucleophilic substitution methods could be evaluated using this substrate to confirm their chemoselectivity. Furthermore, the 2-fluoro group, while generally less reactive towards nucleophilic substitution than its chloro or bromo counterparts, can be displaced under specific conditions, adding another layer of potential reactivity to explore. acs.org The development of methods for the regioselective synthesis of such polyfunctional pyridines is a significant area of research, as these intermediates are highly sought after. researchgate.netheteroletters.org

Application in Non-Biological Target-Oriented Synthesis

Beyond biological applications, substituted pyridines are crucial intermediates in materials science and agrochemistry. nbinno.comnbinno.com The unique electronic properties imparted by fluorine substitution make fluoropyridine derivatives valuable precursors for advanced materials and crop protection agents. nbinno.comchemimpex.com

In materials science, electron-deficient pyridine rings are used to construct host materials for Organic Light-Emitting Diodes (OLEDs). ossila.com The 5-bromo-2-fluoropyridine (B45044) core, for example, has been used as a building block for semiconductor materials. ossila.com The 5-bromo position serves as a handle for elaboration via cross-coupling to build larger conjugated systems, while the fluorine atom helps tune the electronic and photophysical properties of the final material.

In the agrochemical industry, halogenated pyridines are key structural motifs in many herbicides, fungicides, and insecticides. nbinno.comnbinno.comvivanacl.com The fluorine atom often enhances metabolic stability and binding affinity. nbinno.com this compound serves as a precursor that can be elaborated into more complex lead compounds for agrochemical screening. The reactive sites allow for the attachment of various pharmacophores to explore new potential crop protection agents.

| Application Area | Role of this compound | Example of Final Product Class |

| Materials Science | Precursor for conjugated organic molecules | Host materials for OLEDs |

| Agrochemicals | Intermediate for lead compound synthesis | Herbicides, Fungicides |

Derivatization Strategies and Structure Reactivity Relationships of 5 Bromo 2 Bromomethyl 3 Fluoropyridine Analogues

Modifications of the Bromomethyl Side Chain

The bromomethyl group at the 2-position of the pyridine (B92270) ring is a highly reactive benzylic-type halide. This functionality serves as a key site for introducing diverse molecular fragments through nucleophilic substitution and other transformations.

The primary reaction pathway for the bromomethyl group is nucleophilic substitution. smolecule.com The carbon atom of the CH₂Br group is electrophilic and readily attacked by a wide range of nucleophiles. This allows for the synthesis of derivatives containing ethers, thioethers, amines, and other functional groups.

Common Nucleophilic Substitution Reactions:

With alkoxides (RO⁻): Forms the corresponding ether derivative.

With thiols (RS⁻): Yields thioether compounds.

With amines (R₂NH): Produces substituted aminomethyl-pyridines.

Beyond substitution, the bromomethyl side chain can undergo oxidation and reduction. smolecule.com Oxidation can convert the bromomethyl group into the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives. smolecule.com Conversely, reduction of the bromomethyl group leads to the formation of a methyl group, which can be useful for removing the reactive handle after other synthetic steps have been completed. smolecule.com Lithiation of the side-chain methylene (B1212753) group, followed by reaction with electrophiles, is another powerful method for creating more complex substituted pyridines. researchgate.net

Investigations into the Impact of Halogen Position and Type on Reactivity

The position and type of halogen substituents on the pyridine ring profoundly influence the molecule's electronic properties, stability, and reactivity. In 5-Bromo-2-(bromomethyl)-3-fluoropyridine, the interplay between the bromo and fluoro groups, along with their positions relative to the nitrogen atom and the bromomethyl side chain, dictates the molecule's chemical behavior.

The fluorine atom, due to its high electronegativity, significantly impacts the electronic distribution within the pyridine ring. A fluorine at the 2-position enhances the electrophilic character of the ring, making it more susceptible to nucleophilic attack. smolecule.com This electronic influence also increases the acidity of benzylic hydrogens on an adjacent side chain. pearson.com The presence of a fluorine atom can also enhance a compound's metabolic stability and bioavailability, a strategy frequently used in medicinal chemistry. smolecule.comnih.gov

The bromine atom at the 5-position is less electronegative than fluorine but is a better leaving group in metal-catalyzed cross-coupling reactions. ossila.com The C-Br bond is weaker and more polarizable than the C-F bond, facilitating oxidative addition to a palladium(0) catalyst.

The relative positions of the halogens are also critical. For example, in 3,5-disubstituted pyridines, fluorination can occur at either the 2- or 6-position, and the selectivity depends on the electronic and steric nature of the existing substituents. acs.orgnih.gov Studies on pyridine amides have shown that the structural influence of halogen atoms in directing crystal packing increases in the order of Cl < Br < I, which is consistent with the increasing size of the σ-hole on the halogen atom. mdpi.com This can lead to significant structure-directing interactions, such as halogen bonding, which can compete with or complement traditional hydrogen bonding. mdpi.com

Exploration of Isomeric Forms and Their Synthetic Utility

Isomers of bromo-fluoro-pyridines are crucial building blocks in organic synthesis, with their utility often dictated by the specific arrangement of the halogen atoms. Each isomer provides a unique pattern of reactivity for constructing complex molecules.

5-Bromo-2-fluoropyridine (B45044): This isomer is a widely used intermediate. The fluorine at the 2-position is highly activated towards nucleophilic aromatic substitution, while the bromine at the 5-position is ideal for Suzuki and other cross-coupling reactions. ossila.comsigmaaldrich.comchemicalbook.com This orthogonal reactivity makes it a versatile scaffold for synthesizing polysubstituted pyridines, which are key components in many active pharmaceutical ingredients (APIs) and OLED materials. ossila.comchemicalbook.com

3-Bromo-5-fluoropyridine: In this isomer, the halogens are in the meta positions relative to each other and the nitrogen atom. This arrangement influences the electronic properties differently than in the 2,5-disubstituted isomer. Under certain conditions, nucleophiles may preferentially attack the position of the bromine atom while leaving the fluorine atom unaffected, offering unique selectivity in synthesis. pipzine-chem.com It is a key intermediate in the development of various drugs and materials. pipzine-chem.cominnospk.com

The synthetic utility of these isomers lies in the ability to perform sequential and regioselective reactions. A common strategy involves first using the more labile bromine atom in a cross-coupling reaction and then displacing the fluorine atom via SNAr, or vice-versa, depending on the desired target molecule and reaction conditions.

Table 2: Comparison of Bromo-fluoropyridine Isomers and Their Primary Synthetic Applications

| Isomer | CAS Number | Key Reactive Sites | Primary Synthetic Utility |

| 5-Bromo-2-fluoropyridine | 766-11-0 | C2 (SNAr), C5 (Coupling) | Sequential cross-coupling and nucleophilic substitution for APIs and OLEDs. ossila.comchemicalbook.com |

| 3-Bromo-5-fluoropyridine | 407-20-5 | C3 (Coupling), C5 (SNAr) | Building block for pharmaceuticals and materials science with distinct regioselectivity. pipzine-chem.com |

| 5-Bromo-3-(bromomethyl)-2-fluoropyridine | Not Available | C5 (Coupling), C3 (SNAr), CH₂Br (Substitution) | Multifunctional intermediate for complex molecule synthesis. smolecule.com |

Computational Approaches to Predict Reactivity and Stability of Derivatives

Computational chemistry provides powerful tools for understanding and predicting the reactivity and stability of molecules like this compound and its derivatives. Methods such as Density Functional Theory (DFT) are used to investigate structure-property relationships and reaction mechanisms. mdpi.commdpi.com

Computational studies can elucidate the electronic structure of halopyridine derivatives. By calculating properties like molecular electrostatic potential (MESP), frontier molecular orbitals (HOMO/LUMO), and atomic charges, researchers can predict the most likely sites for electrophilic and nucleophilic attack. nih.govmdpi.com For example, MESP maps can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, guiding synthetic strategy. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 5 Bromo 2 Bromomethyl 3 Fluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds in solution. mdpi.com For 5-Bromo-2-(bromomethyl)-3-fluoropyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton, carbon, fluorine, and nitrogen signals.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidation

A multi-nuclear NMR approach provides a comprehensive electronic and structural overview of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the bromomethyl group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The chemical shifts will be influenced by the electronic effects of the bromine and fluorine substituents on the pyridine (B92270) ring.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen, fluorine, and bromine atoms. The bromomethyl carbon will appear at a characteristic chemical shift.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. mdpi.com For this compound, a single resonance is expected, and its chemical shift provides insight into the electronic environment of the fluorine atom. Coupling between the fluorine and nearby protons (³JHF) and carbons (¹JCF, ²JCF, etc.) is also observed, which is crucial for structural confirmation.

¹⁵N NMR: Nitrogen-15 NMR, although less sensitive, can be employed to probe the electronic environment of the nitrogen atom within the pyridine ring. ipb.pt The chemical shift of the ¹⁵N signal is sensitive to the substitution pattern on the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₂Br | 4.3–4.5 | ~30-35 |

| C4-H | 7.1–8.2 | ~120-140 |

| C6-H | 7.1–8.2 | ~140-150 |

| C2 | - | ~150-160 (d, JCF) |

| C3 | - | ~155-165 (d, ¹JCF) |

| C4 | - | ~120-140 (d, JCF) |

| C5 | - | ~110-120 |

| C6 | - | ~140-150 (d, JCF) |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Advanced 2D-NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are indispensable for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons in the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is instrumental in assigning the carbon signals corresponding to the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for identifying the connectivity between quaternary carbons and protons, as well as for piecing together the entire molecular framework. For instance, correlations between the methylene protons and the C2 and C3 carbons would confirm the position of the bromomethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for the rigid pyridine ring, it can provide information about the preferred conformation of the bromomethyl group relative to the ring.

Mass Spectrometry (MS) Approaches for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain insights into its structure through fragmentation analysis. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₆H₄Br₂FN), the presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.orgyoutube.com This distinctive pattern is a key signature in the mass spectrum.

Electrospray Ionization (ESI) and Electron Ionization (EI) Techniques

Different ionization methods can be employed to generate ions for mass analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, ESI could be used to confirm the molecular weight.

Electron Ionization (EI): EI is a higher-energy ionization method that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is reproducible and can be considered a "fingerprint" of the compound, providing valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of a bromine atom (Br•), the bromomethyl radical (•CH₂Br), or hydrogen bromide (HBr). Analysis of these fragments helps to confirm the arrangement of the substituents on the pyridine ring.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₆H₄Br₂FN)

| Ion | Calculated m/z (⁷⁹Br, ⁷⁹Br) | Calculated m/z (⁷⁹Br, ⁸¹Br) | Calculated m/z (⁸¹Br, ⁸¹Br) | Relative Abundance |

| [M]⁺ | 268.8742 | 270.8722 | 272.8701 | ~1:2:1 |

| [M-Br]⁺ | 189.9473 | 191.9453 | - | |

| [M-CH₂Br]⁺ | 175.9433 | 177.9413 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring, C-H bonds, C-F bond, C-Br bonds, and the CH₂ group. Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. mewaruniversity.org

C=C and C=N stretching: Vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range.

C-F stretching: The C-F stretching vibration is typically a strong band found in the 1200-1300 cm⁻¹ region. conferenceworld.in

CH₂ bending (scissoring): This vibration for the bromomethyl group is expected around 1400-1450 cm⁻¹.

C-Br stretching: The C-Br stretching vibrations for both the ring and the methyl group will appear in the lower frequency region, typically below 700 cm⁻¹. conferenceworld.in

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Due to different selection rules, some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching of the pyridine ring is often a strong band in the Raman spectrum.

Table 3: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| CH₂ Stretch | 2850 - 2960 | Medium |

| C=C, C=N Ring Stretch | 1400 - 1600 | Medium to Strong |

| CH₂ Bend (Scissoring) | 1400 - 1450 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

| C-Br Stretch (Aromatic) | 500 - 700 | Medium to Strong |

| C-Br Stretch (Aliphatic) | 500 - 600 | Medium to Strong |

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to aid in the assignment of vibrational modes. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For heterocyclic aromatic compounds like this compound, UV-Vis spectra are typically characterized by absorption bands arising from π → π* and n → π* electronic transitions within the pyridine ring. researchgate.netresearchgate.net

The π → π* transitions, which are generally of high intensity (large molar absorptivity, ε), involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions are typically of lower intensity and involve the excitation of an electron from a non-bonding orbital (specifically, the lone pair on the nitrogen atom) to a π* antibonding orbital. researchgate.net

The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the pyridine ring. In this compound, the halogen atoms (bromine and fluorine) and the bromomethyl group influence the electronic distribution within the chromophore. The fluorine atom, being highly electronegative, and the bromine atoms can cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. These shifts, known as bathochromic (red shift to longer wavelength) or hypsochromic (blue shift to shorter wavelength), provide valuable insight into the electronic effects of the substituents. uobabylon.edu.iq The polarity of the solvent can also influence the spectra, particularly the n → π* transitions, due to interactions with the nitrogen lone pair. uobabylon.edu.iq

| Transition Type | Associated Orbitals | Expected Wavelength Region | Relative Intensity (ε) | Notes |

|---|---|---|---|---|

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital of the pyridine ring. | ~200-280 nm | High (ε > 1,000) | Highly sensitive to conjugation and aromatic substitution. The primary absorption band for the pyridine system. |

| n → π | Promotion of a non-bonding electron (from the nitrogen lone pair) to a π antibonding orbital. | ~270-300 nm | Low (ε < 1,000) | This transition is often observed as a shoulder on the more intense π → π* band and is sensitive to solvent polarity. uobabylon.edu.iq |

X-ray Crystallography for Solid-State Structural Analysis